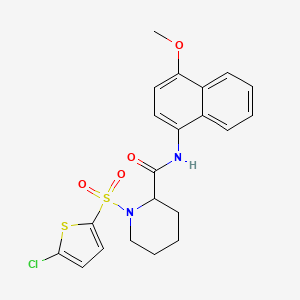

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide

Description

This compound features a piperidine-2-carboxamide core substituted with a 5-chlorothiophen-2-yl sulfonyl group and a 4-methoxynaphthalen-1-yl moiety. The 4-methoxynaphthalen group may enhance aromatic stacking interactions, while the chlorothiophene moiety could contribute to electron-deficient properties, influencing reactivity or binding specificity .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S2/c1-28-18-10-9-16(14-6-2-3-7-15(14)18)23-21(25)17-8-4-5-13-24(17)30(26,27)20-12-11-19(22)29-20/h2-3,6-7,9-12,17H,4-5,8,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGMMZANBFKWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide is a synthetic organic molecule with potential pharmacological applications. Its structural features suggest it may exhibit various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

Structural Characteristics

The compound's structure can be described as follows:

- Molecular Formula : C19H20ClN3O2S

- Molecular Weight : 373.89 g/mol

- Key Functional Groups :

- Sulfonamide group (enhancing solubility and bioactivity)

- Piperidine ring (linked to various pharmacological effects)

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. The following mechanisms have been identified:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through:

- Cell Cycle Arrest : Studies indicate that similar compounds can induce G1/S phase arrest in cancer cells, inhibiting their proliferation by downregulating cyclin-dependent kinases (CDKs) and cyclins involved in cell cycle progression .

- Inhibition of Tumor Growth : In vivo models have shown that derivatives of piperidine can suppress tumor growth, suggesting that the compound might be effective against various cancer types, including breast and lung cancers .

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives are well-documented. The compound's sulfonamide moiety is crucial for its antibacterial activity:

- Mechanism of Action : Compounds with similar structures inhibit bacterial growth by interfering with folate synthesis pathways, essential for bacterial DNA synthesis.

- Activity Spectrum : Preliminary studies suggest moderate to strong activity against Gram-positive and Gram-negative bacteria, including strains such as Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various physiological processes:

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been evaluated for their ability to inhibit AChE, which is significant in treating Alzheimer's disease and other neurological disorders. The IC50 values indicate strong inhibitory effects compared to standard drugs .

- Urease Inhibition : Urease inhibitors are crucial for treating infections caused by urease-producing bacteria. The compound's derivatives have demonstrated promising inhibitory activity against urease with low IC50 values, indicating high potency .

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to the target compound:

-

Study on Anticancer Properties :

- Researchers investigated a series of piperidine derivatives and found that one derivative significantly reduced tumor volume in xenograft models of breast cancer.

- Mechanistic studies revealed that apoptosis was induced through mitochondrial pathways.

-

Antibacterial Screening :

- A study assessed the antibacterial efficacy of various sulfonamide derivatives against clinical isolates.

- Results indicated that certain derivatives exhibited potent antibacterial properties with minimal resistance observed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Key Observations

Core Structure Variability: The piperidine-2-carboxamide core in the target compound offers conformational flexibility compared to the rigid oxadiazole in Compound 9 or the piperazine in ’s analog .

Functional Group Impact :

- Sulfonamide vs. Oxadiazole : The sulfonamide group in the target compound may engage in stronger hydrogen bonding than the oxadiazole in Compound 9, which primarily contributes to π-π stacking .

- Amide vs. Ketone : The amide in the target compound supports hydrogen bonding, whereas the ketone in AM-2201 derivatives is less polar, possibly altering receptor affinity .

Substituent Effects :

- The 4-methoxynaphthalen-1-yl group, shared with AM-2201 analogs, is critical for aromatic interactions but positioned as an amide substituent in the target compound vs. a ketone in AM-2201 .

- The 5-chlorothiophen-2-yl group’s electron-withdrawing properties may enhance electrophilic reactivity or stabilize π-stacking in sulfonamide-containing compounds .

Pharmacological Implications

Further studies are needed to validate target engagement and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.